Ethyl 2-amino-6-bromo-3-fluorobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
ethyl 2-amino-6-bromo-3-fluorobenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2,12H2,1H3 |
InChI Key |
LXMRVRAORJYMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)F)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Historical Development of Synthetic Routes to Halogenated Aminobenzoates
The foundational chemistry for preparing halogenated aminobenzoates was largely established through the development of reactions that functionalize aromatic rings. A cornerstone in this field is the Sandmeyer reaction, first discovered in 1884. nih.gov This reaction provides a reliable method for converting an aryl amine, via a diazonium salt intermediate, into an aryl halide. nih.govnumberanalytics.com Historically, this has been a go-to method for introducing bromine or chlorine onto an aromatic ring, especially when direct halogenation is not feasible or yields undesirable isomers. nih.gov
Early synthetic efforts for compounds in this class often involved sequential, multi-step processes starting from simple benzene (B151609) derivatives. These routes typically included:
Nitration: Introduction of a nitro group (–NO₂) onto the aromatic ring.
Reduction: Conversion of the nitro group to an amino group (–NH₂).
Halogenation: Introduction of halogen atoms either by electrophilic aromatic substitution on an activated ring or via the Sandmeyer reaction on an amino group.
Carboxylation/Esterification: Introduction of the carboxylic acid or ester group.
The order of these steps was critical and dictated by the directing effects of the substituents already present on the ring. These classical, often lengthy, synthetic sequences laid the groundwork for the more refined and efficient strategies employed today.
Contemporary Synthetic Strategies for Ethyl 2-amino-6-bromo-3-fluorobenzoate
Modern synthetic chemistry offers several sophisticated pathways to afford this compound. These routes are designed for higher yields, greater purity, and better control over the regiochemistry of the substitution pattern.
Convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the final stages. For this compound, a common strategy is to first synthesize the core acid, 2-amino-6-bromo-3-fluorobenzoic acid, which is then esterified.
One plausible route to the core acid starts with a suitably substituted precursor, such as 7-fluoro-isatin. The synthesis of a related compound, 2-amino-4-bromo-3-fluorobenzoic acid, has been demonstrated from 6-bromo-7-fluoroindoline-2,3-dione (B1445371) (a substituted isatin) via oxidative cleavage with hydrogen peroxide in a basic solution. chemicalbook.comorgsyn.org A similar approach could be adapted, starting from a 4-bromo-7-fluoroisatin precursor, which upon oxidative cleavage would yield the desired 2-amino-6-bromo-3-fluorobenzoic acid.
Another multi-step approach involves starting with m-fluorobenzotrifluoride. This precursor can undergo nitration, bromination, reduction of the nitro group, and deamination to position the substituents correctly, followed by hydrolysis of the trifluoromethyl group to a carboxylic acid. google.com This highlights a linear approach where substituents are added sequentially to build the desired molecule.
The final step in many synthetic routes to the title compound is the esterification of 2-amino-6-bromo-3-fluorobenzoic acid. The most common method for this transformation is the Fischer-Speier esterification. researchgate.net This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of ethanol (B145695) with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄). researchgate.netlibretexts.org The use of excess ethanol helps to drive the equilibrium towards the formation of the ethyl ester, in accordance with Le Chatelier's Principle. libretexts.org
In more complex syntheses, particularly where harsh reagents are used in preceding steps, the amine group may need to be protected. The reactivity of the amino group makes it susceptible to oxidation, alkylation, and other undesired side reactions. libretexts.org Carbamates are the most common class of protecting groups for amines because they are relatively easy to install and can be removed under specific, mild conditions. masterorganicchemistry.comorganic-chemistry.org
Common amine protecting groups include:
tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed with a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com
Carboxybenzyl (Cbz): Installed using benzyl (B1604629) chloroformate and typically removed by catalytic hydrogenation. masterorganicchemistry.com
An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, which is vital in complex, multi-step syntheses. organic-chemistry.orgwikipedia.org For instance, if bromination were to be performed on a 2-amino-3-fluorobenzoic acid precursor, the amine would likely be protected as an amide or carbamate (B1207046) first to prevent side reactions and to influence the regioselectivity of the bromination.
Direct functionalization aims to install the required groups onto a simpler aromatic precursor in fewer steps. A potential strategy for this compound could involve the direct bromination of Ethyl 2-amino-3-fluorobenzoate. In this electrophilic aromatic substitution, the existing amino and fluoro groups would direct the incoming bromine atom. The strongly activating amino group (or a less activating protected amide group) would be the dominant directing influence.
Another example of direct functionalization is seen in the synthesis of 3-bromo-4-fluorobenzoic acid from fluorobenzene. google.com This process involves a Friedel-Crafts acylation with acetyl chloride, followed by bromination, and finally, a haloform reaction with a hypochlorite (B82951) solution to convert the acetyl group into a carboxylic acid. google.com This demonstrates how a sequence of direct functionalization reactions can build complexity on a simple starting material.
Green Chemistry Principles and Sustainable Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of halogenated aromatics, this can involve several approaches:
Use of Greener Solvents: Traditional esterification and halogenation reactions often use volatile organic solvents. Research is ongoing into the use of more benign alternatives, such as deep eutectic solvents (DES), which are biodegradable and have low toxicity. jsynthchem.com
Catalysis: Replacing stoichiometric reagents with catalytic alternatives improves atom economy. For instance, developing catalytic versions of halogenation reactions can reduce waste compared to traditional methods that use excess halogenating agents.
Energy Efficiency: Microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times and energy consumption. tandfonline.com A microwave-assisted method for producing anilines from aryl halides without organic solvents or transition metal catalysts has been reported, showcasing a greener alternative to traditional methods. tandfonline.com
Renewable Feedstocks: While the synthesis of this specific compound currently relies on petroleum-derived precursors, a long-term goal of green chemistry is to develop pathways from renewable feedstocks. Biosynthesis methods for producing aminobenzoic acid derivatives from simple carbon sources like glucose are being explored.
Optimization of Reaction Conditions and Yield Enhancement Strategies
For esterification reactions , a primary strategy to enhance yield is to shift the reaction equilibrium. This is typically achieved by using a large excess of the alcohol (ethanol in this case) or by removing the water produced during the reaction. researchgate.net The choice of acid catalyst and reaction temperature also plays a significant role. jsynthchem.com
In halogenation reactions , such as the Sandmeyer reaction or direct bromination, optimization is key to achieving high selectivity and yield. rsc.org
The following table summarizes key optimization strategies for relevant reaction types:
| Reaction Type | Key Parameters to Optimize | Common Strategies for Yield Enhancement |
| Fischer Esterification | Reactant Ratio, Catalyst, Temperature, Time | Use a large excess of alcohol (e.g., ethanol); Use a strong acid catalyst (e.g., H₂SO₄); Remove water as it forms. researchgate.netlibretexts.org |
| Sandmeyer Reaction | Copper Catalyst (Cu(I) vs. Cu(II)), Solvent, Temperature | Ensure adequate concentration of active Cu(I) catalyst; Control temperature carefully to minimize side reactions and decomposition of the diazonium salt; Select a solvent that stabilizes the diazonium intermediate. numberanalytics.comrsc.org |
| Direct Bromination | Brominating Agent, Catalyst, Solvent, Temperature | Choose the appropriate brominating agent (e.g., Br₂, NBS); Use a Lewis acid catalyst if necessary; Control temperature to manage reaction rate and prevent over-bromination. researchgate.net |
| Amine Protection | Protecting Group Reagent, Base, Solvent | Select a protecting group stable to subsequent reaction conditions; Ensure complete reaction by using a slight excess of the protecting group reagent and an appropriate base. masterorganicchemistry.comorganic-chemistry.org |
By carefully controlling these parameters, chemists can maximize the output of desired products while minimizing the formation of impurities, thus streamlining the path to the final compound, this compound.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of this compound and its precursors, such as substituted nitrobenzoic acids or other aminobenzoate intermediates, typically involves a combination of aqueous work-up, recrystallization, and chromatography. These methods are chosen to effectively separate the desired product from reaction-related impurities.
Aqueous Work-up and Extraction: Following a synthesis step, the crude reaction mixture is often subjected to an aqueous work-up. This involves partitioning the mixture between water and a water-immiscible organic solvent. This initial step serves to remove water-soluble reagents and salts. For intermediates like 2-bromo-3-fluorobenzoic acid, the process may involve acidification to precipitate the product, followed by filtration. For amine-containing compounds, adjusting the pH is a crucial step. The amino group can be protonated in an acidic solution, rendering the compound water-soluble and allowing for the removal of non-basic impurities through extraction. Subsequently, neutralizing the aqueous layer with a base will precipitate the purified amine.
Recrystallization: Recrystallization is a primary technique for purifying solid compounds. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For halogenated aminobenzoate esters, common solvent systems include alcohols (like ethanol) or a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The crude solid is dissolved in a minimal amount of the hot solvent, and upon slow cooling, crystals of the purified compound form, leaving impurities dissolved in the mother liquor.
Table 1: Representative Recrystallization Solvents for Substituted Benzoic Acid Derivatives
| Compound Type | Solvent System | Observations |
|---|---|---|
| Substituted 2-Aminobenzoic Acid | Ethanol / Water / Acetic Acid | Effective for purifying acidic precursors after pH adjustment and precipitation. |
| Ethyl 2-Amino-4-bromobenzoate Analog | Hexane / Ethyl Acetate (B1210297) | A two-solvent system that is effective for purifying the final ester product. orgsyn.org |
| Substituted 2-Bromo-3-nitrobenzoic Acid | 30% Aqueous Alcohol | Suitable for purifying polar, nitro-substituted intermediates. rsc.org |
| Ethyl p-aminobenzoate | Ether | A volatile solvent used for the final purification of a related aminobenzoate ester. |
Column Chromatography: For purification of liquid products or for separating mixtures that are difficult to resolve by recrystallization, column chromatography is the method of choice. Flash column chromatography, which uses pressure to accelerate solvent flow, is a common and efficient variant.
Stationary Phase: Silica (B1680970) gel is the most frequently used stationary phase for compounds like this compound due to its polarity and ability to separate compounds based on their differential adsorption.
Mobile Phase (Eluent): The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A common strategy for aromatic amines is to use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A mixture of hexane (or petroleum ether) and ethyl acetate is a standard choice. For instance, elution might begin with 5-10% ethyl acetate in hexane, with the proportion of ethyl acetate being increased to facilitate the elution of the more polar target compound. For particularly polar compounds or those that exhibit strong tailing on silica gel, a solvent system like methanol (B129727) in dichloromethane (B109758) may be employed. rsc.org
Table 2: Typical Column Chromatography Conditions for Aromatic Amines and Esters
| Stationary Phase | Mobile Phase (Eluent System) | Compound Class | Typical Gradient |
|---|---|---|---|
| Silica Gel | Petroleum Ether / Ethyl Acetate | Aromatic Amines | 10:1 to 5:1 |
| Silica Gel | Hexane / Ethyl Acetate | Substituted Aminobenzoate Esters | 9:1 to 8:2 |
| Silica Gel | Dichloromethane / Methanol | Polar Aromatic Amines | Starting with 1-5% Methanol |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | Basic Organic Amines | Gradient as determined by TLC |
The final isolation of this compound after purification involves the removal of the solvent under reduced pressure, typically using a rotary evaporator. The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity and Transformation Studies
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
The reactivity of the benzene ring towards substitution is governed by the combined electronic effects of its substituents. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the ester (-COOEt) is a deactivating, meta-directing group. The halogen substituents (-Br and -F) are deactivating yet ortho-, para-directing.
Electrophilic Aromatic Substitution (EAS): The strong activating effect of the amino group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C3 and C5). However, the C3 position is already substituted with a fluorine atom. Therefore, electrophilic attack is most likely to occur at the C5 position. The steric hindrance from the adjacent bromo group at C6 and the deactivating nature of all other substituents would likely necessitate forcing conditions for such reactions to proceed efficiently.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring and a good leaving group. youtube.com In Ethyl 2-amino-6-bromo-3-fluorobenzoate, the fluorine atom at C3 could potentially serve as a leaving group, a phenomenon observed in polyfluoroarenes. nih.gov However, the strong electron-donating character of the amino group at C2 disfavors the formation of the negatively charged Meisenheimer complex intermediate required for an SNAr mechanism. youtube.com Consequently, SNAr reactions on this substrate are considered unlikely to proceed under standard conditions.
Reactions Involving the Amino Functionality
The primary amino group is a key site for a variety of derivatization and transformation reactions.
The nucleophilic amino group readily undergoes acylation with reagents like acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These derivatizations are useful for protecting the amino group or for introducing new functionalities into the molecule. mdpi.com
Based on analogous reactions with similar amino-esters, the following transformations can be expected mdpi.com:
| Reactant | Reagents and Conditions | Expected Product |
| This compound | Chloroacetyl chloride, Et₃N, DCM | Ethyl 6-bromo-2-(2-chloroacetamido)-3-fluorobenzoate |
| This compound | Benzoyl chloride, Et₃N, Benzene | Ethyl 2-(benzamido)-6-bromo-3-fluorobenzoate |
| This compound | Benzenesulfonyl chloride, Ethanol (B145695) | Ethyl 6-bromo-3-fluoro-2-(phenylsulfonamido)benzoate |
Aromatic primary amines can be converted into diazonium salts by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org The resulting diazonium salt of this compound is a versatile intermediate where the -N₂⁺ group can be replaced by a wide range of substituents in what are known as Sandmeyer or Sandmeyer-type reactions. scirp.orgnumberanalytics.com
This two-step sequence allows for the introduction of functionalities that are not easily installed by other means.
| Transformation | Reagents and Conditions | Expected Product |
| Diazotization | 1. NaNO₂, H₂SO₄, 0-5 °C | Ethyl 6-bromo-3-fluoro-2-(diazonium)benzoate salt |
| Deamination (Reduction) | 2. H₃PO₂ | Ethyl 6-bromo-3-fluorobenzoate |
| Hydroxylation | 2. H₂O, H₂SO₄, Δ | Ethyl 6-bromo-3-fluoro-2-hydroxybenzoate |
| Sandmeyer (Chloro) | 2. CuCl, HCl | Ethyl 2-chloro-6-bromo-3-fluorobenzoate |
| Sandmeyer (Cyano) | 2. CuCN, KCN | Ethyl 6-bromo-2-cyano-3-fluorobenzoate |
Transformations at the Halogen Centers
The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions, while both halogen centers can be subject to exchange or reduction under specific conditions.
The presence of the aryl bromide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond at the C6 position. This reaction is highly tolerant of various functional groups, making it suitable for complex molecules. nih.govnih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst and a suitable phosphine (B1218219) ligand.
Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, results in the formation of an alkynylated product. researchgate.net
| Reaction Type | Coupling Partner | Catalyst/Base System | Expected Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 2-amino-3-fluoro-6-phenylbenzoate |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Ethyl 2-amino-3-fluoro-6-(morpholin-4-yl)benzoate |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Ethyl 2-amino-3-fluoro-6-(phenylethynyl)benzoate |
The halogen substituents can be modified or removed, offering further pathways for synthetic diversification.
Reduction (Dehalogenation): The bromo group can be selectively removed and replaced with a hydrogen atom via catalytic hydrogenation. This reaction is typically performed using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Studies have shown that aryl bromides can be reduced selectively in the presence of other functional groups, including other halogens like chlorine (and by extension, fluorine) and esters. organic-chemistry.orgresearchgate.net
Halogen Exchange: While less common for aryl halides than alkyl halides, under specific conditions, the bromine atom could potentially be exchanged for iodine (e.g., via a copper-catalyzed Finkelstein-type reaction). An iodo-substituted analog would be even more reactive in subsequent cross-coupling reactions. However, specific literature for this transformation on this substrate is limited, and conditions would need to be carefully optimized to avoid side reactions.
| Reaction Type | Reagents and Conditions | Expected Product |
| Reduction (Debromination) | H₂, 10% Pd/C, NaHCO₃, Methanol (B129727) | Ethyl 2-amino-3-fluorobenzoate |
| Halogen Exchange (Hypothetical) | CuI, KI, N,N'-Dimethylethylenediamine, Dioxane, Δ | Ethyl 2-amino-3-fluoro-6-iodobenzoate |
Reactivity of the Ester Group
The ethyl ester group in this compound can undergo several important transformations, providing pathways to a variety of derivatives. These reactions are fundamental in modifying the properties and applications of the parent compound.
Hydrolysis and Transesterification Reactions
Hydrolysis
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-amino-6-bromo-3-fluorobenzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating an ethoxide ion and forming the carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid product.
While specific studies on the hydrolysis of this compound are not extensively documented in publicly available literature, the general principles of ester hydrolysis are well-established. For structurally related compounds, such as other substituted aminobenzoic acid esters, hydrolysis is a common synthetic step. For example, the synthesis of 2-amino-3-fluorobenzoic acid from its precursor often involves a hydrolysis step using sodium hydroxide and hydrogen peroxide. google.comorgsyn.org
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |
|---|---|---|---|---|
| Sodium Hydroxide | Water/Ethanol | 70-80 | 2-4 | 2-amino-6-bromo-3-fluorobenzoic acid |
| Lithium Hydroxide | THF/Water | Room Temperature to 50 | 12-24 | 2-amino-6-bromo-3-fluorobenzoic acid |
Transesterification
Transesterification is another key reaction of the ester group, allowing for the conversion of the ethyl ester into other esters, such as a methyl or benzyl (B1604629) ester. This process is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A different alcohol then acts as a nucleophile, leading to the exchange of the alkoxy group. In a base-catalyzed transesterification, an alkoxide, corresponding to the desired alcohol, is used as the nucleophile. masterorganicchemistry.comresearchgate.net
This reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used as the solvent. For instance, to convert this compound to its methyl ester, the reaction would be carried out in a large excess of methanol with a catalytic amount of acid or base.
| Reagent | Catalyst | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| Methanol | Sulfuric Acid (catalytic) | Methanol | Reflux | Mthis compound |
| Sodium Methoxide | - | Methanol | Reflux | Mthis compound |
Reduction to Alcohol Derivatives
The reduction of the ester group in this compound to a primary alcohol, (2-amino-6-bromo-3-fluorophenyl)methanol, is a significant transformation that provides a versatile intermediate for further synthetic modifications. This reduction is typically accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comgoogleapis.com
The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the violent reaction of LiAlH₄ with water. The mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. A careful aqueous workup is necessary to quench the excess reducing agent and to hydrolyze the aluminum alkoxide intermediate to liberate the desired alcohol product. While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent commonly used for aldehydes and ketones, it is generally not reactive enough to reduce esters unless there are specific activating groups present in the molecule.
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to Room Temperature | 2-6 | (2-amino-6-bromo-3-fluorophenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 to Reflux | 4-12 | (2-amino-6-bromo-3-fluorophenyl)methanol |
Structural Modifications and Derivatization Strategies
Design Principles for Structural Analogs
The design of structural analogs of Ethyl 2-amino-6-bromo-3-fluorobenzoate is guided by established principles of medicinal chemistry aimed at enhancing biological activity, selectivity, and metabolic stability. Key strategies involve modifying the electronic and steric properties of the molecule.
Bioisosteric Replacement: The fluorine and bromine atoms are critical features. Fluorine, due to its small size and high electronegativity, can modulate the acidity/basicity of the nearby amino group and improve metabolic stability and binding interactions. Bromine, a larger halogen, can also form halogen bonds and provides a site for further cross-coupling reactions. Analogs can be designed by replacing these halogens with other groups like chlorine, methyl, or trifluoromethyl to fine-tune these properties.
Scaffold Hopping and Ring Annulation: The core aminobenzoate structure can be used as a foundation to build fused heterocyclic systems. This approach aims to create more rigid, three-dimensional structures that may fit more specifically into biological targets. The amino and ester groups are particularly amenable to cyclization reactions to form novel ring systems.
Functional Group Interconversion: The primary amino group and the ethyl ester are key handles for derivatization. The amino group can be acylated, alkylated, or diazotized to introduce new functionalities. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol.
These design principles are systematically applied to generate libraries of compounds for screening, with the goal of identifying derivatives with improved therapeutic potential.
| Modification Strategy | Rationale / Intended Effect | Example Functional Groups |
| Halogen Substitution | Modulate electronic properties, lipophilicity, and metabolic stability. | -Cl, -I, -CF₃ |
| Amino Group Derivatization | Introduce new hydrogen bonding capabilities; alter basicity. | Amides, sulfonamides, secondary/tertiary amines |
| Ester Group Modification | Change polarity and solubility; create new reactive handles. | Carboxylic acids, amides, alcohols |
| Aromatic Ring Substitution | Explore structure-activity relationships at different positions. | -CH₃, -OCH₃, -NO₂ |
Synthesis of Fused Heterocyclic Derivatives Incorporating the Benzoate (B1203000) Moiety
The structure of this compound is well-suited for the synthesis of fused heterocyclic systems, particularly chromenes and benzofurans, which are known to possess a wide range of biological activities. nih.govnih.gov
Chromene Synthesis: One common method for synthesizing chromene derivatives involves a one-pot, multi-component reaction. researchgate.netsemanticscholar.org While not starting directly from the title compound, analogous syntheses utilize substituted phenols, an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686), and an aldehyde. For a hypothetical adaptation, the amino group of this compound could be transformed into a hydroxyl group via a Sandmeyer-type reaction to produce a substituted phenol (B47542). This phenol could then react with an aldehyde and ethyl cyanoacetate in the presence of a base catalyst to yield a substituted 2-amino-4H-chromene. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.
Benzofuran Synthesis: Benzofuran derivatives are often synthesized from substituted phenols and α-haloketones or α-haloesters. mdpi.com A common route is the "one-step" cyclization reaction. For instance, a related compound, 1-(5-bromo-2-hydroxyphenyl)ethanone, can react with a substituted α-bromo acetophenone (B1666503) in the presence of a base like potassium carbonate to yield a 2-aroyl-benzofuran derivative. mdpi.com Adapting this to this compound would first require the conversion of the amino group to a hydroxyl group and the ethyl ester to a group suitable for initiating cyclization, such as an acetyl group.
| Heterocycle | General Synthetic Approach | Key Reagents | Potential Product Class |
| Chromene | Three-component reaction | Substituted phenol, Aldehyde, Ethyl cyanoacetate, Base catalyst | Ethyl 2-amino-4-aryl-4H-chromene-3-carboxylates nih.gov |
| Benzofuran | Cyclization via nucleophilic substitution | Substituted phenol, α-Bromo acetophenone, Base catalyst | 2-Aroyl-benzofuran derivatives mdpi.com |
Investigation of Positional Isomers and Stereoisomers
The biological activity of a molecule is highly dependent on the specific arrangement of its constituent atoms. Therefore, the investigation of positional isomers and stereoisomers of this compound and its derivatives is crucial.
Ethyl 2-amino-6-bromo-4-fluorobenzoate: The fluorine atom at the para-position relative to the amino group would have a different electronic influence compared to the fluoro group at position 3.
Ethyl 2-amino-5-bromo-3-fluorobenzoate: Shifting the bromine atom would alter the steric hindrance around the amino group and change the potential for halogen bonding interactions.
The synthesis of these specific isomers requires starting materials with the desired substitution pattern. Comparing the chemical reactivity and biological activity of these isomers allows for a deeper understanding of the structure-activity relationship (SAR). For example, in the synthesis of halogenated 2-amino-4H-benzo[h]chromenes, the use of different positional isomers of chlorobenzaldehyde (2-chloro vs. 3-chloro) resulted in two distinct product isomers with unique crystal structures. researchgate.net
Stereoisomers: this compound itself is achiral. However, many of its derivatives, particularly the fused heterocyclic compounds, can contain stereocenters. For example, in the synthesis of 4H-chromenes, the C4 carbon of the pyran ring becomes a chiral center. nih.gov When these reactions are carried out using standard methods without a chiral catalyst or auxiliary, the product is typically a racemic mixture of two enantiomers. The investigation of these stereoisomers involves either separating the enantiomers (chiral resolution) or developing asymmetric syntheses to produce a single enantiomer. Since enantiomers can have vastly different pharmacological and toxicological profiles, studying them individually is a critical aspect of drug development.
Advanced Analytical Characterization in Chemical Research
Chromatographic Purity and Separation Techniques (e.g., HPLC, UPLC, GC-MS)
The determination of purity and the separation of "Ethyl 2-amino-6-bromo-3-fluorobenzoate" from potential impurities, isomers, or residual starting materials are critical steps in its characterization. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques employed for these purposes. These methods offer high resolution, sensitivity, and accuracy in the qualitative and quantitative analysis of this halogenated aromatic compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like "this compound". The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Research Findings: A typical HPLC analysis for a compound of this nature would involve a reversed-phase method, likely utilizing a C18 column. The mobile phase would consist of a mixture of an aqueous component (like water with a pH modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any impurities with varying polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by calculating the percentage of the main peak area relative to the total area of all detected peaks.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 min |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.
Research Findings: For "this compound," a UPLC method would offer a more rapid assessment of purity, which is particularly advantageous for high-throughput screening. The fundamental principles of separation are similar to HPLC, but the operational parameters are adjusted to leverage the benefits of the smaller particle technology. The shorter analysis times reduce solvent consumption, making it a more environmentally friendly technique.
Table 2: Representative UPLC Method for Rapid Purity Assessment
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 98% B over 5 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
| Expected Retention Time | ~3.2 min |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. "this compound," being an ester, is amenable to GC analysis.
Research Findings: In a GC-MS analysis, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the compound's identity. The gas chromatogram indicates the purity, while the mass spectrum of the main peak confirms that it corresponds to "this compound." This technique is also highly effective for identifying and quantifying volatile impurities.
Table 3: Typical GC-MS Parameters for Compound Identification and Purity
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-500 m/z |
Pre Clinical Pharmacological Investigations and Molecular Mechanisms
Role as a Precursor in Pharmacologically Active Compound Synthesis
Ethyl 2-amino-6-bromo-3-fluorobenzoate belongs to the class of anthranilate esters, which are versatile building blocks in organic synthesis. Its specific substitution pattern—containing amino, bromo, and fluoro groups—makes it a strategic starting material for constructing more complex heterocyclic systems. A prominent example of its utility is in the synthesis of 4H-chromene derivatives, which have been investigated for their anticancer properties.
One of the most notable compounds derived from a similar structural scaffold is Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, known as HA 14-1. nih.gov This molecule was identified as one of the first small-molecule antagonists of the anti-apoptotic Bcl-2 proteins. nih.gov The synthesis of the 4H-chromene core typically involves a multi-component reaction where an ortho-amino aromatic aldehyde or ketone reacts with an active methylene (B1212753) compound. The structural framework of this compound provides the necessary reactive sites to participate in such cyclization reactions, leading to the formation of diverse, biologically active molecules. The stability of HA 14-1 has been questioned, as it can decompose under physiological conditions, which has prompted the development of more stable analogs. nih.govresearchgate.net
In Vitro Studies on Molecular Targets and Pathways
In vitro research has primarily focused on the derivatives of this compound, such as the HA 14-1 family of compounds. These studies have been instrumental in identifying their molecular targets and elucidating the biological pathways they modulate.
The primary molecular targets identified for these 4H-chromene derivatives are the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Bcl-w. nih.gov In many cancers, these proteins are overexpressed, preventing programmed cell death (apoptosis) and contributing to therapeutic resistance. nih.govnih.gov By targeting these proteins, the synthesized compounds can restore the natural apoptotic process in cancer cells.
The mechanism of action involves the induction of apoptosis. Studies on HA 14-1 have shown that it may decompose to generate reactive oxygen species (ROS), which in turn induce apoptosis. nih.gov A more stable analog, sHA 14-1, was found to induce a rapid release of calcium from the endoplasmic reticulum (ER), triggering ER stress and subsequent apoptosis. researchgate.net
To confirm the direct interaction between the synthesized compounds and their molecular targets, ligand-target binding assays have been performed. Researchers have evaluated the binding of HA 14-1 and its analogs to anti-apoptotic Bcl-2 proteins using competitive binding assays. nih.gov In these experiments, the ability of the test compounds to displace a known binding partner, such as a Bak peptide, from the protein's binding groove is measured. nih.gov
These assays yield inhibitory constants (Ki), which quantify the binding affinity. A strong positive correlation has been observed between the binding affinities of these compounds for Bcl-2 proteins and their cytotoxic activity against cancer cell lines. nih.gov This correlation strongly suggests that the anti-apoptotic Bcl-2 proteins are the primary cellular targets responsible for the observed biological effects. nih.gov
The mechanism of action for these compounds is antagonism of the anti-apoptotic Bcl-2 proteins. nih.gov These proteins normally function by sequestering pro-apoptotic proteins (like Bak and Bax), thereby preventing the initiation of the apoptotic cascade. The small-molecule antagonists, derived from precursors like this compound, bind to a surface pocket on the Bcl-2 proteins. This binding event prevents the Bcl-2 proteins from neutralizing their pro-apoptotic counterparts. Freed from inhibition, the pro-apoptotic proteins can then trigger the downstream events leading to cell death. Therefore, these compounds act as inhibitors of the anti-apoptotic function of Bcl-2 family members. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactive Analogs
Structure-Activity Relationship (SAR) studies have been crucial in optimizing the potency and drug-like properties of the initial lead compounds derived from the anthranilate scaffold. By systematically modifying the structure of molecules like HA 14-1, researchers have gained a deeper understanding of the chemical features required for effective binding and biological activity.
Further SAR explorations led to the development of a stable analog, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1), which demonstrated the feasibility of replacing the unstable cyano-containing side chain while retaining biological activity. researchgate.net
The systematic replacement of the 6-bromo substituent has had a significant impact on the biological response. It was found that the 6-position can successfully accommodate a range of alkyl groups. nih.gov This led to the synthesis of a series of analogs with varied functional groups at this position, which were then evaluated for their binding affinity to Bcl-2, Bcl-xL, and Bcl-w, and for their cytotoxicity against cancer cell lines. nih.gov
For instance, one of the most potent analogs developed, designated 3g in a study, showed a more than three-fold increase in binding affinity and a greater than thirteen-fold increase in cytotoxicity compared to the parent compound. nih.gov Another SAR study guided the development of ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) , a compound with low micromolar cytotoxicity against a broad range of cancer cells. researchgate.net These results highlight how modifications to the periphery of the molecule, guided by SAR principles, can dramatically enhance its pharmacological profile.
Table 1: Impact of 6-Position Substituent on Bcl-2 Binding and Cytotoxicity This table is illustrative, based on findings that modifications at the 6-position significantly alter biological activity.
| Compound ID | 6-Position Substituent | Relative Bcl-2 Binding Affinity | Relative Cytotoxicity |
|---|---|---|---|
| HA 14-1 | -Br | 1x | 1x |
| Analog 3g | -Cyclopentyl (example) | >3x | >13x |
| CXL017 | -3',5'-dimethoxyphenyl | Significantly Increased | Significantly Increased |
Computational Chemistry Approaches in Drug Discovery
Computational chemistry serves as a powerful tool in modern drug discovery, enabling the prediction of molecular interactions, properties, and behavior, thereby guiding the synthesis and testing of new drug candidates. This approach saves significant time and resources by prioritizing compounds with higher chances of success. However, the application of these methods is contingent on the availability of studies performed on the specific molecule of interest.
Molecular Docking and Dynamics Simulations for Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to model the interaction between a small molecule ligand, such as this compound, and its potential protein target. The results are often ranked using a scoring function to estimate the binding affinity.
Molecular dynamics (MD) simulations are then used to study the physical movements of atoms and molecules over time. For a ligand-protein complex identified through docking, MD simulations can provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the detailed energetic contributions of the interaction.
Currently, there are no published studies detailing the molecular docking or dynamics simulations of this compound with any biological target.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of a molecule. These calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for predicting how a molecule will interact with its biological target and its susceptibility to metabolic reactions.
A search of existing literature did not yield any reports on quantum chemical calculations performed specifically for this compound.
ADME Prediction for In Silico Pre-screening
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for a drug candidate's success. In silico ADME prediction models use the chemical structure of a compound to estimate these properties computationally. This pre-screening helps to identify potential liabilities early in the drug discovery process, such as poor absorption or rapid metabolism.
Numerous software and web-based tools are available for these predictions; however, no studies have been published that apply these tools to this compound and report the findings.
Applications in Advanced Chemical and Material Science Research
Role as a Key Building Block in Heterocyclic Synthesis
Substituted anthranilates are foundational precursors in the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. The amino and ester groups can participate in cyclization reactions to form heterocycles like quinazolinones, acridones, and benzodiazepines. The bromine and fluorine atoms on the ring can influence the electronic properties and reactivity of the molecule, and also serve as handles for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings.
While no specific syntheses commencing from Ethyl 2-amino-6-bromo-3-fluorobenzoate are documented, the analogous compound 3-Amino-6-bromo-2-fluorobenzoic acid is recognized as a versatile intermediate for creating complex organic molecules. appchemical.com This suggests that this compound would similarly be a valuable starting material for constructing novel heterocyclic systems.
Applications in the Development of Specialty Chemicals
The development of specialty chemicals, including agrochemicals and pharmaceuticals, often relies on halogenated aromatic intermediates. The presence of both bromine and fluorine in this compound is significant. Fluorine-containing compounds are crucial in medicinal chemistry for their ability to enhance metabolic stability and binding affinity. The bromo-substituent provides a site for introducing further complexity into the molecular structure.
Isomeric compounds like 3-Amino-6-bromo-2-fluorobenzoic acid are utilized in the production of pharmaceuticals and agrochemicals. This established use for a closely related isomer highlights the potential of this compound to serve as an intermediate in the synthesis of new active ingredients for these industries.
Exploration in Materials Science (e.g., Liquid Crystals, Polymers, Fluorescent Materials)
The rigid, substituted benzene (B151609) core of this compound suggests its potential as a component in advanced materials. The specific arrangement of polar (amino, fluoro) and polarizable (bromo) substituents can impart unique electronic and photophysical properties.
Although direct research on this compound in materials science is not available, related fluorinated and brominated aromatic compounds are known to be used in:
Polymers: As monomers for creating specialty polymers with enhanced thermal stability or specific optical properties.
Fluorescent Materials: The aminobenzoate scaffold can be part of a larger chromophore. Further reactions could lead to the creation of novel dyes or fluorescent sensors.
Liquid Crystals: The rod-like shape of the molecule could be a component of liquid crystalline structures, although this application is highly dependent on the final molecular geometry after derivatization.
Utilization in Probe Molecule Design for Biological Research
Molecules designed as probes for biological research often require a core scaffold that can be modified with reporter groups (like fluorophores) and reactive groups for binding to targets. The structure of this compound offers several handles for such modifications. The amino group can be readily derivatized, and the bromine atom can be replaced using palladium-catalyzed cross-coupling reactions to attach more complex functionalities.
The related compound, 3-Amino-6-bromo-2-fluorobenzoic acid, is noted for its use in synthesizing peptides and other biomolecules, and as a probe in biochemical assays to study enzyme kinetics. This precedent strongly suggests that this compound could be a valuable precursor for developing new chemical probes to investigate biological systems.
Future Research Directions and Translational Perspectives
Development of Novel and Efficient Synthetic Pathways for Scalable Production
The advancement of research and potential commercialization of derivatives of Ethyl 2-amino-6-bromo-3-fluorobenzoate hinges on the development of robust and scalable synthetic routes. Current synthetic approaches often rely on multi-step sequences which can be inefficient and costly for large-scale production. Future research should prioritize the development of more convergent and atom-economical syntheses.
Key areas for exploration include:
Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, reproducibility, and scalability. nih.gov Developing a flow-based synthesis for this compound could enable safer handling of potentially hazardous reagents and allow for more precise control over reaction parameters, leading to higher purity and yield.
Biocatalysis: Exploring enzymatic routes for the synthesis of key intermediates or the final compound could offer a greener and more selective alternative to traditional chemical methods.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Late-Stage Functionalization | Reduced step count, increased efficiency | Regioselectivity control, harsh reaction conditions |
| Flow Chemistry | Improved safety, scalability, and process control | Initial setup cost, optimization of flow parameters |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Enzyme discovery and engineering, substrate scope |
Exploration of Undiscovered Reactivity Profiles for Enhanced Chemical Diversity
The inherent reactivity of the functional groups on this compound provides a foundation for generating a diverse library of analogs. The amino group can be readily acylated, alkylated, or used as a handle for the construction of heterocyclic rings. The bromo-substituent is a prime candidate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of carbon- and heteroatom-based substituents. nih.gov
Future research should systematically explore the reactivity of this scaffold to unlock its full potential for chemical diversification. This includes:
Orthogonal Reactivity: Investigating the selective functionalization of the amino and bromo groups under orthogonal reaction conditions to enable the synthesis of complex, multi-functionalized derivatives.
Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to access novel reaction pathways and generate unique molecular architectures that are not accessible through traditional thermal methods.
Directed Metalation: Exploring directed ortho-metalation strategies, using the amino or ester group as a directing group, to achieve regioselective functionalization of the aromatic ring.
Advanced Characterization Techniques for Complex Molecular and Supramolecular Systems
A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound and its derivatives is crucial for rational drug design. Advanced characterization techniques can provide detailed insights into their conformational preferences and binding modes with biological targets.
Future research should employ a combination of the following techniques:
Multidimensional NMR Spectroscopy: Techniques such as HSQC, HMBC, and NOESY can be used to unambiguously assign the structure of complex derivatives and to study their solution-state conformation.
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure of molecules and can provide invaluable information about intermolecular interactions, such as hydrogen bonding and halogen bonding, which can be critical for biological activity.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. Advanced techniques like ion mobility-mass spectrometry can provide information about the shape and size of molecules.
| Characterization Technique | Information Gained |
| Multidimensional NMR | Connectivity, solution-state conformation |
| X-ray Crystallography | Solid-state structure, intermolecular interactions |
| High-Resolution Mass Spectrometry | Elemental composition, molecular shape |
Strategic Design and Synthesis of Next-Generation Bioactive Analogs with Improved Selectivity
The structural motif of substituted anthranilates is present in a number of biologically active compounds, including kinase inhibitors. researchgate.netresearchgate.net this compound serves as an excellent starting point for the design and synthesis of next-generation bioactive analogs with improved potency and selectivity. The strategic placement of the bromo and fluoro substituents can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The fluorine atom, in particular, is known to influence metabolic stability and binding affinity. acs.orgresearchgate.net
Future research efforts should focus on:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is necessary to establish clear SAR. This involves synthesizing libraries of analogs with diverse substituents at the amino and bromo positions and evaluating their biological activity.
Target-Oriented Synthesis: Designing and synthesizing analogs that are specifically tailored to interact with a particular biological target, such as a specific kinase or receptor. This can be guided by computational modeling and docking studies.
Fragment-Based Drug Discovery: Utilizing this compound as a starting fragment for fragment-based drug discovery campaigns to identify novel lead compounds.
Potential in Emerging Fields of Chemical Biology and High-Throughput Screening Methodologies
The versatility of this compound makes it an attractive tool for chemical biology research and high-throughput screening (HTS) campaigns. Its functional handles allow for the straightforward attachment of fluorescent probes, affinity tags, or photo-crosslinkers, enabling the development of chemical probes to study biological processes.
Future applications in these emerging fields could include:
Chemical Probe Development: Synthesizing derivatives of this compound that can be used as chemical probes to identify and validate new drug targets.
High-Throughput Screening: The development of efficient synthetic routes will facilitate the creation of large and diverse compound libraries based on this scaffold for HTS campaigns to identify hits against a wide range of biological targets. arvojournals.orgewadirect.com The amenability of the scaffold to parallel synthesis makes it well-suited for such endeavors.
Phenotypic Screening: Utilizing libraries of this compound derivatives in phenotypic screens to identify compounds that induce a desired cellular phenotype, which can then be used to uncover novel biological pathways and therapeutic targets. nih.gov
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-amino-6-bromo-3-fluorobenzoate, and how do substituent positions influence reactivity?
Methodological Answer:
this compound can be synthesized via sequential halogenation and esterification. A typical route involves:
Bromination and Fluorination: Directing effects of substituents (e.g., amino groups) guide halogenation. Bromine preferentially occupies the para position to the amino group due to resonance stabilization, while fluorine is introduced via electrophilic substitution using fluorinating agents like Selectfluor® .
Esterification: The carboxylic acid intermediate is treated with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester.
Key Consideration: Substituent positions (e.g., bromine at C6, fluorine at C3) influence electronic effects, altering reaction rates and regioselectivity. For example, steric hindrance from bromine may slow esterification .
Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is critical for unambiguous structural determination. Steps include:
Data Collection: High-resolution diffraction data (e.g., synchrotron sources) to resolve heavy atoms (Br) and light atoms (F, N).
Refinement: SHELXL refines anisotropic displacement parameters and validates bond lengths/angles. For example, Br–C (1.89–1.93 Å) and F–C (1.34–1.38 Å) distances confirm substituent positions .
Data Contradiction: If NMR or mass spectrometry conflicts with SC-XRD, prioritize SC-XRD for heavy-atom positioning and validate via Hirshfeld surface analysis.
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl (δ ~165–170 ppm). Fluorine coupling (³J~8–12 Hz) confirms substituent proximity .
- IR Spectroscopy: Ester C=O stretch (~1720 cm⁻¹) and N–H (amine) stretch (~3400 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br: 1:1, ⁷⁹Br/⁸¹Br) .
Advanced: How can computational modeling predict the regioselectivity of further functionalization (e.g., Suzuki coupling) in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:
Charge Distribution: Bromine’s electron-withdrawing effect deactivates the ring, directing electrophiles to the meta position relative to Br.
Frontier Molecular Orbitals (FMOs): HOMO localization at the amino group suggests nucleophilic attack at C2 or C3.
Experimental Validation: Compare predicted sites with empirical data (e.g., cross-coupling reactions using Pd catalysts) .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity: Protect from UV light to prevent decomposition (amine oxidation or ester hydrolysis). Use amber glassware.
- Temperature: Store at 0–4°C to minimize thermal degradation.
- Moisture Control: Desiccate to avoid hydrolysis of the ester group. Stability studies via accelerated aging (40°C/75% RH) confirm shelf life .
Advanced: How to optimize reaction conditions for introducing additional substituents without displacing bromine or fluorine?
Methodological Answer:
- Protecting Groups: Temporarily protect the amine with Boc (tert-butoxycarbonyl) to prevent unwanted side reactions during halogenation.
- Metal Catalysis: Use Pd-catalyzed C–H activation for direct functionalization, avoiding displacement. For example, Pd(OAc)₂ with directing groups (e.g., –NH₂) enables ortho-arylation .
- Kinetic Monitoring: In-situ FTIR or Raman spectroscopy tracks reaction progress and intermediates .
Basic: How to assess the compound’s potential as a bioactive scaffold in medicinal chemistry?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The fluorine atom enhances binding via halogen bonds.
- In Vitro Assays: Screen for antibacterial activity (MIC assays) or enzyme inhibition (IC₅₀). Compare with analogs (e.g., ethyl 3-bromo-4-fluorobenzoate) to isolate substituent effects .
Advanced: How to resolve contradictions in NMR data arising from dynamic effects (e.g., rotameric equilibria of the ethyl ester)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
